1,1-Diethylferrocene
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Overview
Description
1,1-Diethylferrocene is an organometallic compound with the molecular formula Fe(C5H4C2H5)2. It is a derivative of ferrocene, where the hydrogen atoms at the 1,1’ positions of the cyclopentadienyl rings are replaced by ethyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethylferrocene can be synthesized through the alkylation of ferrocene. One common method involves the reaction of ferrocene with ethyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds as follows:
Fe(C5H5)2+2C2H5Cl→Fe(C5H4C2H5)2+2HCl
The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The crude product is then purified using techniques such as distillation or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethylferrocene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,1’-diethylferrocenium salts.
Reduction: It can be reduced back to ferrocene under specific conditions.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 1,1’-Diethylferrocenium salts.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the nucleophile used.
Scientific Research Applications
1,1-Diethylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in bioorganometallic chemistry, including drug delivery systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacturing of materials such as polymers and as an additive in fuel to improve combustion efficiency.
Mechanism of Action
The mechanism of action of 1,1-Diethylferrocene involves its ability to undergo redox reactions. The iron center in the compound can alternate between different oxidation states, facilitating electron transfer processes. This property is exploited in various catalytic applications where this compound acts as an electron mediator.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound of 1,1-Diethylferrocene, with hydrogen atoms instead of ethyl groups.
1,1’-Dimethylferrocene: Similar structure but with methyl groups instead of ethyl groups.
1,1’-Diacetylferrocene: Contains acetyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of ethyl groups, which impart different steric and electronic properties compared to its analogs. This uniqueness makes it suitable for specific applications where other derivatives may not be as effective.
Properties
Molecular Formula |
C14H18Fe |
---|---|
Molecular Weight |
242.14 g/mol |
InChI |
InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI Key |
GKKLDIHVIQZCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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